

Valtrate Hydrine B4 chemical structure and properties

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Compound of Interest

Compound Name: Valtrate Hydrine B4

Cat. No.: B12425559

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An In-depth Technical Guide to Valtrate Hydrine B4

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Valtrate Hydrine B4**. It is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound.

Chemical Identity and Physicochemical Properties

Valtrate Hydrine B4 is a valepotriate, a class of iridoid monoterpenoids. It is a naturally occurring compound found in plant species of the Valeriana genus, such as Valeriana jatamansi and Valeriana capense.^{[1][2]}

Chemical Structure:


 Valtrate Hydrine B4 Chemical Structure

Table 1: Chemical and Physicochemical Properties of **Valtrate Hydrine B4**

Property	Value	Source
CAS Number	18296-48-5	[1][2][3][4][5][6]
Molecular Formula	C27H40O10	[2][4][6][7]
Molecular Weight	524.60 g/mol	[2][4][6][7]
Appearance	Off-white to light yellow solid/powder	[4][7][8]
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate, Chloroform, Dichloromethane, Acetone.[3] [5] In DMSO, solubility is reported as 1 mg/mL (1.91 mM), requiring sonication and warming.[3]	[3][5]
SMILES	<chem>O=C(CC(C)C)OC[C@@]1(--INVALID-LINK--([H])C(C(COC(C)=O)=CO2)=C[C@@H]1OC(CC(C)C)=O)O</chem>	[4][8]
Storage	Store at 4°C for short term, -20°C to -80°C for long term in a sealed container, away from moisture and light.[3][4]	[3][4]

Biological Activities and Mechanism of Action

Valtrate Hydrine B4 exhibits two primary biological activities: modulation of the central nervous system via GABA receptors and antifungal activity.

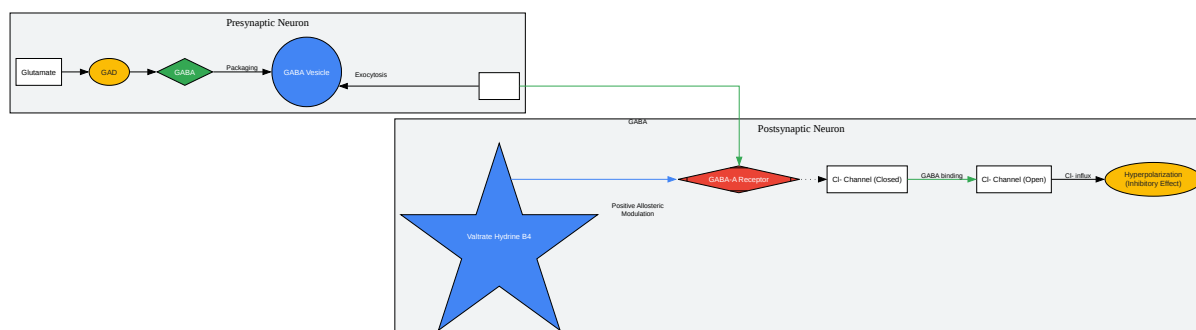
Modulation of GABAergic System

Valtrate Hydrine B4 is known to possess sedative and anxiolytic properties, which are attributed to its interaction with the GABAergic system. It acts as a modulator of γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. The binding of GABA to its receptor, the GABA-A receptor, opens a chloride ion

channel, leading to hyperpolarization of the neuron and a reduction in its excitability.

Valepotriates, including **Valtrate Hydrine B4**, are thought to enhance the effect of GABA on the GABA-A receptor, resulting in a calming and sedative effect.

Below is a diagram illustrating the general signaling pathway at a GABAergic synapse.



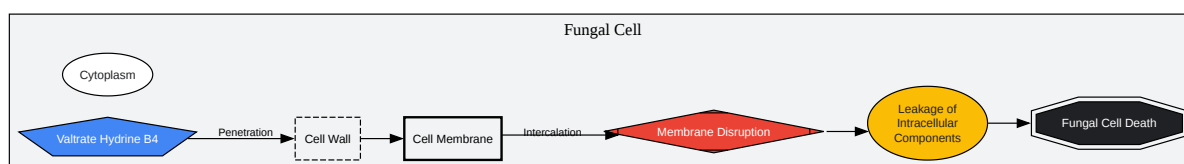
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Caption: General GABAergic Synapse Signaling Pathway.

Antifungal Activity

Valtrate Hydrine B4 has demonstrated notable antifungal properties.[1][3][7] As a terpenoid, its mechanism of action is likely related to the disruption of the fungal cell membrane's integrity. Terpenes are lipophilic molecules that can intercalate into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

The following diagram illustrates the proposed mechanism of antifungal action.



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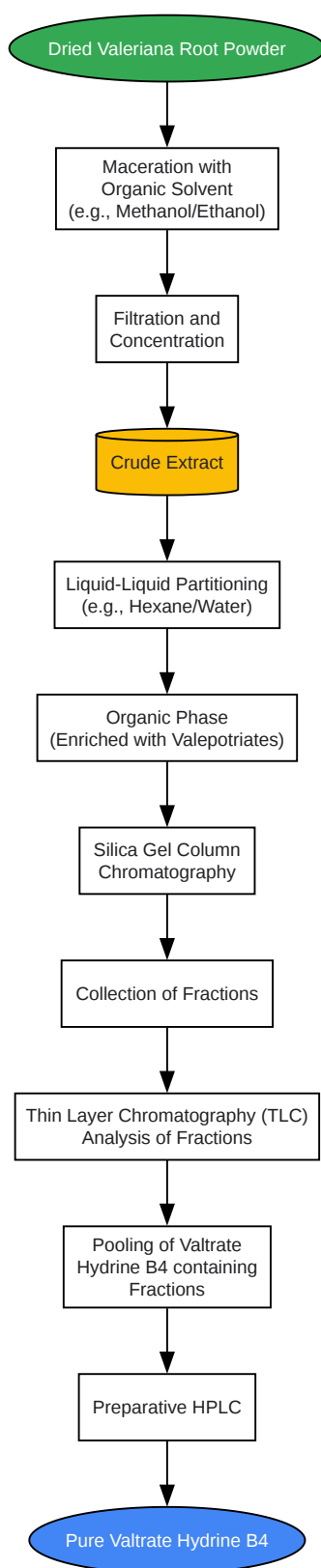
Caption: Proposed Antifungal Mechanism of **Valtrate Hydrine B4**.

Experimental Protocols

This section outlines general methodologies for the extraction, analysis, and biological evaluation of **Valtrate Hydrine B4**.

Extraction and Isolation from Plant Material

A general workflow for the extraction and isolation of valepotriates from *Valeriana* species is presented below.



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Caption: General Workflow for Extraction and Isolation.

Quantification by High-Performance Liquid Chromatography (HPLC)

Table 2: Representative HPLC Method Parameters for Valepotriate Analysis

Parameter	Description
Instrument	HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	A gradient of acetonitrile and water is commonly used. An isocratic method with a mixture of acetonitrile and water (e.g., 50:50 v/v) can also be employed.
Flow Rate	Typically 1.0 mL/min
Column Temperature	Ambient or controlled (e.g., 25°C)
Detection Wavelength	254 nm
Injection Volume	10-20 µL
Standard Preparation	A stock solution of Valtrate Hydrine B4 of known concentration is prepared in a suitable solvent (e.g., methanol). A series of dilutions are made to create a calibration curve.
Sample Preparation	The sample containing Valtrate Hydrine B4 is dissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm filter before injection.

Antifungal Susceptibility Testing

The antifungal activity of **Valtrate Hydrine B4** can be determined using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

Table 3: General Protocol for Antifungal Susceptibility Testing

Step	Procedure
1. Fungal Inoculum Preparation	A standardized suspension of the fungal test organism (e.g., <i>Candida albicans</i> , <i>Aspergillus fumigatus</i>) is prepared in a suitable broth (e.g., RPMI-1640) to a specific cell density (e.g., $0.5\text{--}2.5 \times 10^3$ CFU/mL).
2. Preparation of Test Compound	A stock solution of Valtrate Hydrine B4 is prepared in DMSO. Serial two-fold dilutions are made in the broth in a 96-well microtiter plate.
3. Inoculation and Incubation	The fungal inoculum is added to each well of the microtiter plate. The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
4. Determination of MIC	The MIC is determined as the lowest concentration of Valtrate Hydrine B4 that causes a significant inhibition of fungal growth (e.g., $\geq 50\%$ reduction in turbidity) compared to the growth control.
5. Controls	Positive (fungal inoculum without the compound) and negative (broth only) controls are included. A known antifungal agent (e.g., fluconazole) can be used as a reference compound.

Cytotoxicity Assay

The potential cytotoxicity of **Valtrate Hydrine B4** on mammalian cells can be assessed using various in vitro assays.

Table 4: General Protocol for MTT Cytotoxicity Assay

Step	Procedure
1. Cell Culture	A suitable mammalian cell line (e.g., HEK293, HepG2) is cultured in appropriate media and seeded into a 96-well plate at a specific density.
2. Compound Treatment	After cell attachment, the media is replaced with fresh media containing various concentrations of Valtrate Hydrine B4. A vehicle control (e.g., DMSO) is also included.
3. Incubation	The cells are incubated with the compound for a specific period (e.g., 24, 48, or 72 hours).
4. MTT Assay	MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, which forms a purple precipitate.
5. Solubilization and Measurement	The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis	Cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Conclusion

Valtrate Hydrine B4 is a promising natural compound with multifaceted biological activities. Its ability to modulate the GABAergic system suggests potential applications in the management of anxiety and sleep disorders. Furthermore, its antifungal properties warrant further investigation for the development of new antifungal agents. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of

this interesting molecule. Further studies are needed to elucidate the precise molecular mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

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